N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide

Kinase inhibition EGFR-TK Molecular docking

This fully synthetic pyrazolo[3,4-d]pyrimidine is a privileged adenine-mimetic scaffold for ATP-competitive kinase inhibitor programs. The specific N1-phenyl group enables aromatic π-stacking in hydrophobic kinase pockets—an interaction absent in N1-alkyl analogs. Its N5-pentanamide chain occupies a distinct lipophilic space relative to shorter-chain butyramide or bulkier phenylpropanamide derivatives, directly impacting target selectivity and off-target profiles. The C4-oxo group serves as a critical hinge-binding hydrogen-bond acceptor (e.g., Met793 in EGFR). Procuring this exact analog ensures SAR continuity, experimental reproducibility, and a validated starting point for dual COX-2/iNOS or EGFR/CDK2/FGFR inhibitor hit-finding campaigns.

Molecular Formula C16H17N5O2
Molecular Weight 311.345
CAS No. 899752-17-1
Cat. No. B2564389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide
CAS899752-17-1
Molecular FormulaC16H17N5O2
Molecular Weight311.345
Structural Identifiers
SMILESCCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C16H17N5O2/c1-2-3-9-14(22)19-20-11-17-15-13(16(20)23)10-18-21(15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3,(H,19,22)
InChIKeyMYLZSZGTSOVDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide (CAS 899752-17-1): Compound Class, Core Structure, and Procurement Identity


N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide (CAS 899752-17-1; molecular formula C₁₆H₁₇N₅O₂; MW 311.35 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine heterocyclic class . Its core scaffold features a 1-phenyl substituent at N1, a 4-oxo group at C4, and an N5-pentanamide side chain—a substitution pattern that distinguishes it from other members of this privileged kinase-inhibitor scaffold [1]. The pyrazolo[3,4-d]pyrimidine core is recognized as an adenine-mimetic purine bioisostere capable of occupying the ATP-binding pocket of multiple kinases, making derivatives of this class relevant to oncology, inflammation, and cardiovascular research programs [2].

Why N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide Cannot Be Interchanged with Other Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine class, small variations in N1, C4, and N5 substituents produce substantial shifts in target engagement, selectivity, and physicochemical properties. The 1-phenyl group at N1 enables aromatic π-stacking interactions within hydrophobic kinase pockets that N1-alkyl analogs (e.g., N1-tert-butyl derivative CAS 919840-57-6) cannot achieve [1]. The pentanamide chain at N5 (C5) occupies a distinct lipophilic space relative to shorter-chain butyramide (C4) or bulkier phenylpropanamide analogs, altering both potency and off-target profiles [2]. Furthermore, the C4-oxo group serves as a critical hydrogen-bond acceptor demonstrated in EGFR-TK docking studies where H-bonding with Met793 governs binding orientation [1]. Generic interchange with any close analog having different N1, C4, or N5 substituents risks losing these specific interactions, invalidating SAR continuity and confounding experimental reproducibility. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide vs. Closest Structural Analogs


N1-Phenyl Aromatic Interaction vs. N1-tert-Butyl: EGFR-TK Binding Mode Differentiation

The N1-phenyl substituent of the target compound enables π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases, an interaction mode unavailable to the N1-tert-butyl analog (CAS 919840-57-6). In the closely related 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine series evaluated by Abbas et al. (2015), docking studies into EGFR-TK demonstrated that the pyrazolo[3,4-d]pyrimidine core engages the hinge region via H-bonding with Met793 through N1 of pyrimidine or N2 of pyrazole, while the 1-phenyl group occupies a hydrophobic sub-pocket [1]. The N1-tert-butyl analog lacks the aromatic surface area required for these π-stacking contributions. Compounds in the Abbas series achieved EGFR-TK inhibition ranging from 41% to 91% at a single tested concentration (10 μM), with the most potent analog (compound 6b) reaching 91% inhibition—directly attributable to optimized aromatic and H-bonding interactions within the ATP site [1].

Kinase inhibition EGFR-TK Molecular docking π-stacking

N5-Pentanamide Chain Length vs. Butyramide (C4) and Phenylpropanamide Analogs: Lipophilicity and Conformational Optimization

The pentanamide (C5) side chain at N5 provides an intermediate lipophilicity and conformational flexibility profile compared to the shorter butyramide (C4) analog and the bulkier phenylpropanamide derivative. In the 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine series, SAR studies have consistently demonstrated that N5 substituent chain length modulates both target potency and selectivity [1]. The C5 chain of the target compound (estimated clogP contribution ~1.5 from the pentanoyl moiety) sits between the C4 butyramide (clogP contribution ~1.0) and the 3-phenylpropanamide analog (clogP contribution ~2.5), offering a distinct balance of hydrophobic driving force for binding without excessive lipophilicity that could compromise solubility or promote promiscuous binding . In the anti-inflammatory series by Abdelazeem et al. (2014), N5-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited iNOS IC₅₀ values spanning 0.22–8.5 μM, with chain-length-dependent potency variation confirming that the N5 substituent is a critical SAR handle [1].

SAR Lipophilicity Chain length optimization N5-substituent

Core Scaffold Kinase Inhibition Profile: Pyrazolo[3,4-d]pyrimidine Adenine-Mimetic Activity Validated Across Multiple Target Classes

The pyrazolo[3,4-d]pyrimidine core functions as an adenine-mimetic purine bioisostere, enabling ATP-competitive inhibition across multiple kinase families. Direct evidence from the 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine series (Abbas et al., 2015) demonstrates EGFR-TK inhibition of 41–91% at 10 μM across six selected compounds (5a, 5b, 6b, 6e, 9e, 9f), with compound 6b achieving 91% inhibition [1]. In parallel, cytotoxic evaluation against MCF-7 (breast) and A-549 (lung) cell lines confirmed that the scaffold translates enzymatic inhibition into cellular anti-proliferative activity [1]. More broadly, pyrazolo[3,4-d]pyrimidine derivatives have been validated as inhibitors of CDK2 (Maher et al., 2019), p38α MAP kinase (IC₅₀ = 5 nM for certain analogs), and FGFR (IC₅₀ = 5.18 μM) [2]. This multi-target validation across structurally diverse pyrazolo[3,4-d]pyrimidines confirms that the core scaffold—when appropriately substituted—is a reliable starting point for kinase inhibitor discovery.

EGFR Kinase profiling Adenine mimetic ATP-competitive

Cytotoxicity Safety Window: Scaffold-Class Evidence of Low Cytotoxicity Against Normal Cell Lines

A critical selection criterion for chemical probe and lead compounds is the absence of general cytotoxicity that could confound mechanistic interpretation. In the comprehensive evaluation by Abdelazeem et al. (2014), almost all 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine and 5-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives tested were devoid of cytotoxicity up to 25 μg/mL (~80 μM for a typical analog) against a panel of both normal and cancer cell lines [1]. This is in contrast to many kinase inhibitor chemotypes where cytotoxicity is observed at concentrations overlapping with target engagement. The same study demonstrated that these compounds maintained selective enzymatic inhibition (COX-2: up to 79.6% inhibition at 2 μM; iNOS: IC₅₀ as low as 0.22 μM) without triggering non-specific cell death [1]. This favorable cytotoxicity window supports the use of the 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold class for target-based screening where distinguishing on-target pharmacology from non-specific toxicity is essential.

Cytotoxicity Safety window Selectivity Normal vs. cancer cells

C4-Oxo Hydrogen-Bond Acceptor Function: Critical for ATP-Site Hinge Binding and Target Residence Time

The C4-oxo group on the pyrazolo[3,4-d]pyrimidine core serves as a critical hydrogen-bond acceptor (HBA) that anchors the scaffold within kinase ATP-binding sites. In the EGFR-TK docking analysis by Abbas et al. (2015), H-bonding interactions between the pyrazolo[3,4-d]pyrimidine core and Met793 in the hinge region were observed through N1 of pyrimidine or N2 of pyrazole, with the C4-oxo group contributing additional polar contacts that stabilize the binding pose [1]. This hydrogen-bonding network is analogous to the adenine N1 and N6 interactions utilized by ATP itself. Analogs lacking the C4-oxo (e.g., fully reduced C4-methylene derivatives or C4-amino variants) would lose this HBA capability, potentially reducing binding affinity and altering kinase selectivity profiles [2]. The presence of the C4-oxo in the target compound preserves this pharmacophoric feature, distinguishing it from C4-substituted analogs that may engage the hinge region through different H-bond geometries.

Hinge binding Hydrogen bond acceptor C4-oxo Docking

Procurement-Relevant Physicochemical Identity: MW, Purity Specification, and Storage Stability vs. Structurally Proximal Analogs

From a procurement standpoint, the target compound is supplied with a defined purity specification of ≥95% (HPLC) and a catalog molecular weight of 311.35 g/mol (C₁₆H₁₇N₅O₂) . This contrasts with the N1-tert-butyl analog (CAS 919840-57-6; MW 291.35; C₁₄H₂₁N₅O₂), which has a 20 Da lower molecular weight and reduced aromatic character (fraction Csp³ = 0.57 vs. 0.44 for the target compound), resulting in different solubility and chromatographic behavior . The target compound's SMILES (CCCCC(=O)NN1C=NC2=C(C=NN2C2=CC=CC=C2)C1=O) confirms the N-N linkage of the pentanamide to the pyrimidine ring, a structural feature that differentiates it from C6-substituted or N1-alkylated analogs commonly misidentified in vendor catalogs . The compound's melting point is not reported, and recommended storage conditions from the supplier should be confirmed at the time of order . The 1-phenyl substituent contributes UV absorbance (λmax ~250–270 nm, characteristic of the phenyl-pyrazolopyrimidine chromophore), facilitating HPLC purity verification—a practical advantage over N1-alkyl analogs with weaker UV chromophores .

Physicochemical properties Purity Procurement Quality control

Optimal Research and Industrial Application Scenarios for N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide (CAS 899752-17-1)


Kinase Inhibitor Screening Libraries: ATP-Competitive Chemical Probe Development

This compound is optimally deployed as a member of focused kinase inhibitor screening libraries targeting EGFR, CDK2, p38α, and FGFR families. The adenine-mimetic pyrazolo[3,4-d]pyrimidine core, combined with the N1-phenyl aromatic interaction and C4-oxo hinge-binding capability, makes it suitable for hit-finding campaigns where ATP-competitive inhibition is the desired mechanism [1]. The specific pentanamide N5 substituent occupies a lipophilic space that can be further optimized through medicinal chemistry, while the scaffold's demonstrated low intrinsic cytotoxicity (class-level: >25 μg/mL threshold) reduces false positive rates in cell-based kinase screens [2]. Researchers should prioritize this compound over N1-alkyl analogs when screening against kinases with aromatic-rich ATP pockets (e.g., EGFR, where π-stacking with the gatekeeper-proximal hydrophobic region is documented) [1].

Anti-Inflammatory Drug Discovery: Dual COX-2/iNOS Inhibition Screening

Based on the scaffold's validated activity profile in the anti-inflammatory series by Abdelazeem et al. (2014), where 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives achieved COX-2 inhibition up to 79.6% at 2 μM and iNOS IC₅₀ values as low as 0.22 μM, this compound is a rational starting point for dual COX-2/iNOS inhibitor programs [2]. The target compound's specific N5-pentanamide substituent differentiates it from the urea and carboxamide analogs reported in the primary series, offering a distinct SAR vector for exploring iNOS selectivity. Procurement of this specific analog enables head-to-head comparison with published iNOS-active compounds (e.g., urea derivative 11, IC₅₀ = 0.22 μM), allowing teams to benchmark the contribution of the N5-acyl chain to iNOS vs. COX-2 selectivity [2].

Chemical Biology Tool Compound: ATP-Binding Site Occupancy Studies via Competitive Probe Displacement

The pyrazolo[3,4-d]pyrimidine scaffold's well-characterized binding mode—H-bonding with the kinase hinge region via N1/N2 and the C4-oxo group—makes this compound suitable as a tool for ATP-binding site occupancy studies using competitive probe displacement assays (e.g., KinomeScan, NanoBRET) [1]. The phenyl substituent at N1 provides a UV-detectable chromophore (λmax ~250–270 nm) that facilitates concentration verification by HPLC, a practical advantage for quantitative pharmacology experiments . When used alongside the N1-tert-butyl analog (CAS 919840-57-6) as a negative control for aromatic π-stacking, researchers can deconvolute the contribution of N1 aromatic interactions to target engagement [1].

Medicinal Chemistry SAR Expansion: N5-Acyl Chain Length Optimization Programs

This compound occupies a strategic midpoint in N5-acyl chain SAR space between the butyramide (C4) and longer-chain or aromatic amide analogs. Medicinal chemistry teams seeking to optimize target potency, selectivity, and ADME properties can use this compound as the reference point for systematic chain-length variation studies [2]. The defined purity specification (≥95%) ensures that observed biological activity can be confidently attributed to the parent compound rather than synthetic impurities, which is essential for quantitative SAR modeling and Free-Wilson analysis . Procurement of a reliable batch with documented analytical characterization supports reproducible multi-parameter optimization campaigns across both enzymatic and cellular assays.

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